Methyl 2-amino-4-chloro-5-iodobenzoate
CAS No.: 199850-56-1
Cat. No.: VC2445013
Molecular Formula: C8H7ClINO2
Molecular Weight: 311.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 199850-56-1 |
---|---|
Molecular Formula | C8H7ClINO2 |
Molecular Weight | 311.5 g/mol |
IUPAC Name | methyl 2-amino-4-chloro-5-iodobenzoate |
Standard InChI | InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 |
Standard InChI Key | ZGCFYZJEPDVXQD-UHFFFAOYSA-N |
SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)I |
Canonical SMILES | COC(=O)C1=CC(=C(C=C1N)Cl)I |
Introduction
Chemical Identity and Structural Properties
Methyl 2-amino-4-chloro-5-iodobenzoate is a substituted benzoic acid ester featuring an amino group, a chlorine atom, and an iodine atom on the aromatic ring. The structural characteristics and chemical identifiers are detailed below.
Basic Identification
Parameter | Value |
---|---|
CAS Number | 199850-56-1 |
Molecular Formula | C₈H₇ClINO₂ |
Molecular Weight | 311.50 g/mol |
MDL Number | MFCD11977364 |
SMILES | COC(=O)C1=CC(I)=C(Cl)C=C1N |
InChI | InChI=1S/C8H7ClINO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3 |
InChIKey | ZGCFYZJEPDVXQD-UHFFFAOYSA-N |
The compound possesses a benzoate core with a methyl ester group, an amino group at position 2, a chlorine atom at position 4, and an iodine atom at position 5 . This distinctive arrangement of functional groups significantly influences its chemical behavior and potential applications.
Physical Properties
The physical properties of Methyl 2-amino-4-chloro-5-iodobenzoate are crucial for understanding its behavior in various experimental conditions.
Property | Value |
---|---|
Physical State | Solid |
Boiling Point | 369.2±42.0 °C (760 mm Hg) |
Flash Point | 177.1 °C |
Monoisotopic Mass | 310.921 Da |
Spectroscopic Properties
The compound exhibits characteristic spectroscopic properties that facilitate its identification and purity determination. Predicted collision cross-section values, which are important for mass spectrometry analyses, have been determined for various adducts of the compound :
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 311.92828 | 150.5 |
[M+Na]⁺ | 333.91022 | 155.7 |
[M+NH₄]⁺ | 328.95482 | 154.2 |
[M+K]⁺ | 349.88416 | 153.0 |
[M-H]⁻ | 309.91372 | 146.2 |
[M+Na-2H]⁻ | 331.89567 | 143.6 |
[M]⁺ | 310.92045 | 149.1 |
[M]⁻ | 310.92155 | 149.1 |
These predicted collision cross-section values provide valuable information for analytical chemists working with liquid chromatography-mass spectrometry (LC-MS) techniques .
Synthesis Methods
Selective Halogenation
The selective placement of halogen atoms on the aromatic ring is a critical aspect of synthesizing Methyl 2-amino-4-chloro-5-iodobenzoate. Research has shown that the reactivity of different positions on the aromatic ring can be exploited to achieve regioselective halogenation.
A typical approach involves:
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Protection of the amino group if necessary
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Selective iodination at position 5
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Selective chlorination at position 4
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Deprotection of the amino group if protected
The specific reagents and conditions would need to be optimized for selectively introducing the halogen atoms at the desired positions while preserving the methyl ester functionality.
Applications in Research and Industry
Chemical Intermediate
Methyl 2-amino-4-chloro-5-iodobenzoate serves as a valuable building block in organic synthesis due to its multiple functional groups, which provide sites for diverse chemical transformations. The amino group, halogens, and ester functionality can all participate in various reactions:
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The amino group can undergo diazotization, amidation, or serve as a nucleophile
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The halogen substituents (chlorine and iodine) can participate in cross-coupling reactions
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The methyl ester group can be hydrolyzed, reduced, or transesterified
This versatility makes the compound useful in constructing more complex molecules, particularly those with pharmaceutical relevance.
A study referenced in the search results discusses the optimization of antiparasitic benzamidobenzoic acid compounds, indicating that halogenated benzoates similar to Methyl 2-amino-4-chloro-5-iodobenzoate may serve as valuable starting materials for synthesizing bioactive compounds .
Safety Aspect | Details |
---|---|
Signal Word | Warning |
Hazard Statements | H302-H315-H319-H335 (Harmful if swallowed; Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation) |
Precautionary Statements | P261-P305+P351+P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |
When handling this compound, appropriate personal protective equipment should be used, including:
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Chemical safety goggles
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Chemical-resistant gloves
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Lab coat
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Appropriate respiratory protection if dust or aerosols may be generated
Storage Parameter | Recommendation |
---|---|
Temperature | Refrigerate (2-8°C) |
Light Conditions | Protect from light |
Atmosphere | Store under inert atmosphere when possible |
Container | Keep in tightly closed containers |
Long-term storage considerations include :
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For stock solutions stored at -80°C, use within 6 months
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For stock solutions stored at -20°C, use within 1 month
-
To increase solubility, heating to 37°C followed by ultrasonic bath treatment may be beneficial
Related Compounds and Isomers
Several structural isomers and related compounds share similarities with Methyl 2-amino-4-chloro-5-iodobenzoate, which is important to note to avoid confusion in research and purchasing:
Structural Isomers
Compound Name | CAS Number | Structural Difference |
---|---|---|
Methyl 4-amino-2-chloro-5-iodobenzoate | 256935-85-0 | Positional isomer with amino at position 4 and chloro at position 2 |
Methyl 2-amino-3-chloro-5-iodobenzoate | Not specified in search results | Positional isomer with chloro at position 3 |
Methyl 2-amino-5-chloro-3-iodobenzoate | Not specified in search results | Positional isomer with chloro at position 5 and iodo at position 3 |
These isomers differ in the arrangement of substituents on the aromatic ring, which can significantly affect their chemical reactivity and biological properties. Researchers should carefully verify the identity of the specific isomer needed for their applications .
Related Halogenated Compounds
Other related compounds with variations in the halogen substituents include:
Compound Name | CAS Number | Structural Difference |
---|---|---|
Methyl 4-amino-2-iodobenzoate | 98546-30-6 | Contains iodo but no chloro substituent |
Methyl 4-amino-5-iodo-2-methylbenzoate | 672293-33-3 | Contains methyl instead of chloro substituent |
The structural similarities among these compounds suggest they may be used in similar applications or synthetic pathways, with the specific choice depending on the desired properties for a particular research objective .
Supplier | Package Sizes | Purity | Availability Notes |
---|---|---|---|
Aladdin Scientific | 100mg, 250mg, 1g, 5g | 98% | Available within 8-12 weeks; production requires sourcing of materials |
Ambeed/Avantor | Not specified | 97% | Temperature-controlled storage and delivery; not eligible for return |
GlpBio | Not specified | Not specified | Sample solution provided at 25 µL, 10mM |
ChemScene | Not specified | Not specified | For research use only; not validated for medical applications |
When purchasing this compound, researchers should consider lead times as some suppliers indicate extended delivery timeframes due to production requirements .
Future Research Directions
Synthetic Methodology Development
The synthesis of selectively halogenated aromatic compounds remains challenging. Future research could focus on:
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Development of improved methods for regioselective halogenation of benzoate derivatives
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Exploration of catalytic methods for functionalization of the aromatic ring using the existing halogen substituents
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Investigation of green chemistry approaches to the synthesis of halogenated benzoates to reduce environmental impact
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